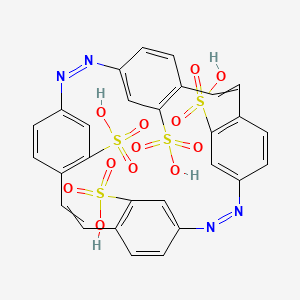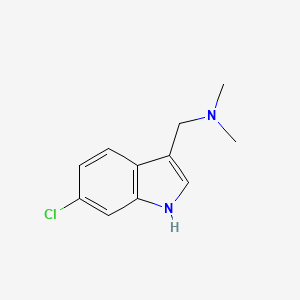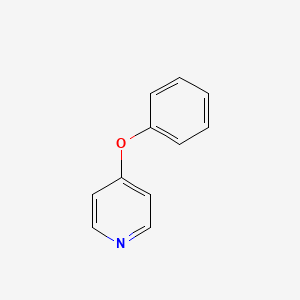
2-(メチルチオ)ベンズアルデヒド
概要
説明
2-(Methylthio)benzaldehyde is an organic compound with the molecular formula CH₃SC₆H₄CHO. It is a benzaldehyde derivative where a methylthio group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学的研究の応用
2-(Methylthio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antioxidant properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 2-(Methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromobenzaldehyde with dimethyl sulfoxide (DMSO) in the presence of a base . Another method includes the use of thioanisole and an SZTA catalyst under specific conditions .
Industrial Production Methods: In industrial settings, the preparation of 2-(Methylthio)benzaldehyde often involves the use of thioanisole and a catalyst such as SZTA. The reaction is carried out in an autoclave at temperatures between 70-90°C and pressures of 0.5-5 MPa. The reaction mixture is then subjected to hydrolysis to obtain the desired product .
化学反応の分析
Types of Reactions: 2-(Methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
作用機序
The mechanism of action of 2-(Methylthio)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
4-(Methylthio)benzaldehyde: Similar structure but with the methylthio group at the para position.
2-Aminobenzaldehyde: Contains an amino group instead of a methylthio group.
2-Mercaptobenzaldehyde: Contains a mercapto group instead of a methylthio group.
Uniqueness: 2-(Methylthio)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylthio group provides unique properties compared to other functional groups, making it valuable in specific synthetic and research applications .
特性
IUPAC Name |
2-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOBUABQJIVPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301596 | |
| Record name | 2-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-45-9 | |
| Record name | 7022-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Methylthio)benzaldehyde contribute to the development of luminescent sensors for heavy metal detection?
A1: 2-(Methylthio)benzaldehyde plays a crucial role in modifying a metal-organic framework (MOF) to create a highly selective and sensitive luminescent sensor for Mercury (II) []. This modification introduces sulfur sites into the MOF structure. These sulfur sites exhibit strong binding affinity for mercury ions (Hg2+), a property known as thiophilic interaction. When Hg2+ ions bind to these sulfur sites, it induces changes in the luminescent properties of the MOF, enabling the detection of Hg2+ with high sensitivity even at very low concentrations. []
Q2: What is the role of 2-(Methylthio)benzaldehyde in the study of rhodium-catalyzed hydroacylation reactions?
A2: 2-(Methylthio)benzaldehyde serves as a model β-S-substituted aldehyde substrate in investigating the efficiency and selectivity of different rhodium-based catalysts for intermolecular hydroacylation reactions with both alkynes and alkenes [, ]. Researchers utilize 2-(Methylthio)benzaldehyde to understand how the steric and electronic properties of the catalyst influence the reaction pathway, regioselectivity (linear vs. branched product), and reaction rate []. This research is essential for developing efficient and selective catalytic methods for synthesizing valuable organic compounds.
Q3: Can you provide some spectroscopic data for 2-(Methylthio)benzaldehyde?
A3: While the provided abstracts don't detail specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and FTIR to confirm the successful incorporation of 2-(Methylthio)benzaldehyde into the desired materials [, ]. 1H NMR would confirm the presence and chemical environment of the methyl and aromatic protons, while FTIR could identify characteristic stretches associated with the aldehyde and thioether functional groups present in the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














